molecular formula C10H10N2O2 B13669571 Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate

Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13669571
M. Wt: 190.20 g/mol
InChI Key: DUQPFWRZUPMQFN-UHFFFAOYSA-N
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Description

Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate (CAS 1935430-71-9) is a high-purity chemical building block for research and development, particularly in medicinal chemistry. This compound features the imidazo[1,5-a]pyridine scaffold, a privileged structure in drug discovery known for its versatile pharmacological properties. The imidazo[1,5-a]pyridine core is a key structural motif in the design of novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitors . GSK-3β is a serine/threonine kinase implicated in a wide range of pathophysiological processes, making it a promising therapeutic target for conditions such as neurodegenerative disorders (e.g., Alzheimer's and Parkinson's diseases), bipolar disorder, and diabetes . Researchers utilize this methyl ester derivative as a critical synthetic intermediate to create carboxamide analogs that interact with the ATP-binding pocket of the GSK-3β enzyme, facilitating the development of potential central nervous system (CNS) active therapeutics . Beyond kinase inhibition, structurally similar imidazopyridine compounds are extensively investigated for their antibacterial properties. Recent studies highlight derivatives as narrow-spectrum inhibitors targeting the bacterial cell division protein FtsZ in Streptococcus pneumoniae , a major respiratory pathogen . Other analogs are explored as potent antituberculosis agents targeting the QcrB subunit of the mycobacterial cytochrome bcc complex, a key component in the oxidative phosphorylation pathway essential for Mycobacterium tuberculosis survival . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

methyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-8-5-11-9(10(13)14-2)12(8)6-7/h3-6H,1-2H3

InChI Key

DUQPFWRZUPMQFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=CN=C2C(=O)OC)C=C1

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate

Mg3N2-Assisted One-Pot Annulation Strategy

One of the most efficient and versatile methods for synthesizing 1,3-disubstituted imidazo[1,5-a]pyridines, including methyl-substituted derivatives, is the magnesium nitride (Mg3N2)-assisted one-pot annulation. This approach involves the cyclocondensation of 2-pyridyl ketones with alkyl glyoxylates in the presence of Mg3N2 as a key reagent.

General Procedure
  • Reactants: 2-pyridyl ketone (1 molar equivalent), methyl glyoxylate (1 molar equivalent), and Mg3N2 (1 molar equivalent).
  • Solvent system: Ethanol and water mixture (8:2 ratio).
  • Reaction conditions: Stirring in a sealed tube at 80 °C for a specified time until complete consumption of the ketone (monitored by TLC).
  • Workup: Cooling, quenching with ice-cold water, extraction with ethyl acetate, drying over sodium sulfate, solvent removal under vacuum.
  • Purification: Silica gel column chromatography using ethyl acetate and n-hexane mixture as eluent.

Bi(OTf)3-Catalyzed Ritter-Type Reaction

A more recent methodology involves a bismuth triflate (Bi(OTf)3)-catalyzed intermolecular Ritter-type reaction for the synthesis of imidazo[1,5-a]pyridines.

General Procedure
  • Reactants: 2-pyridyl ketone derivative (1 equivalent), acetonitrile (as both solvent and nitrile source, 15 equivalents), Bi(OTf)3 catalyst (5 mol%), and p-toluenesulfonic acid monohydrate (7.5 equivalents).
  • Solvent: 1,2-dichloroethane (DCE) at 0.3 M concentration.
  • Conditions: Heated in a sealed tube at 150 °C overnight.
  • Workup: Quenching with saturated sodium bicarbonate, extraction with ethyl acetate, drying, filtration, concentration.
  • Purification: Silica gel column chromatography with 20% ethyl acetate/hexane.

This method allows for efficient construction of the imidazo[1,5-a]pyridine core under relatively harsh conditions but with good yields and functional group tolerance.

Cyclocondensation of 2-Aminopyridine Derivatives with α,β-Unsaturated Carbonyl Compounds

Another classical route involves the condensation of 2-aminopyridine derivatives with α,β-unsaturated carbonyl compounds or halogenated ketoesters, followed by cyclization.

  • For example, condensation of ethyl 2-halogenated-3-oxobutanoates with 2-aminopyridines in ethanol under reflux conditions.
  • This method typically requires longer reaction times (overnight to 48 hours) and sometimes results in moderate yields (50-70%).
  • Microwave-assisted organic synthesis (MAOS) has been applied to improve reaction rates and yields.
  • Hydrolysis of ester intermediates under acidic or basic conditions yields the target carboxylate derivatives.

This method is well-established but may involve more steps and purification challenges compared to one-pot procedures.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range Advantages Limitations
Mg3N2-assisted one-pot annulation 2-pyridyl ketone, methyl glyoxylate, Mg3N2 EtOH:H2O (8:2), 80 °C, sealed tube 40-65% One-pot, scalable, mild conditions Moderate yields, requires sealed tube
Bi(OTf)3-catalyzed Ritter-type 2-pyridyl ketone, Bi(OTf)3, p-TsOH, MeCN DCE, 150 °C, sealed tube Good High functional group tolerance High temperature, strong acid
Cyclocondensation with halogenated ketoesters 2-aminopyridine, ethyl 2-halogenated-3-oxobutanoate Reflux in EtOH or MAOS 50-70% Established, accessible reagents Longer reaction times, purification needed

Chemical Reactions Analysis

Types of Reactions

Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.

Scientific Research Applications

Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Imidazo[1,5-a]pyridine Core

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Source
Methyl 6-methylimidazo[1,5-a]pyridine-3-carboxylate 6-methyl, 3-methyl ester C₁₁H₁₁N₂O₂ 203.22* Hypothesized kinase inhibition potential N/A
Ethyl imidazo[1,5-a]pyridine-3-carboxylate 3-ethyl ester C₁₁H₁₂N₂O₂ 204.23 Higher lipophilicity vs. methyl ester
Lithium 6-(2,3-difluorophenyl)imidazo[1,5-a]pyridine-3-carboxylate (33) 6-(2,3-difluorophenyl) C₁₅H₁₀F₂LiN₂O₂ 296.20 GSK-3β inhibitor (IC₅₀ = 12 nM)
Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate Tetrahydro core, 6-methyl C₁₂H₁₈N₂O₂ 222.28 Reduced aromaticity; potential CNS penetration
Methyl 6-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate Pyrazolo core, 6-CF₃ C₉H₆F₃N₃O₂ 245.16 Enhanced electron-withdrawing effects

*Calculated based on analogous structures.

Key Observations:

Ester Group Variations: Methyl esters (e.g., target compound) generally exhibit faster hydrolysis rates compared to ethyl esters (e.g., Compound 33 in Table 1), impacting metabolic stability . Ethyl esters, as in Ethyl imidazo[1,5-a]pyridine-3-carboxylate, increase lipophilicity (logP ~1.8 vs.

Core Modifications :

  • Tetrahydroimidazopyridines (e.g., ) introduce conformational flexibility and reduced planarity, which may enhance blood-brain barrier penetration for CNS-targeted therapies .
  • Pyrazolo vs. Imidazo Cores : Pyrazolo[1,5-a]pyridine derivatives (e.g., ) lack the imidazole ring’s secondary nitrogen, altering hydrogen-bonding capacity and electronic properties. For instance, Methyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate (CAS 127717-18-4) shows reduced basicity compared to imidazo analogs .

Bulky substituents (e.g., 6-(2,3-difluorophenyl) in Compound 33) improve target selectivity by occupying hydrophobic pockets in enzymes like GSK-3β .

Biological Activity

Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate (Me-MeIP) is a heterocyclic compound that belongs to the imidazopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of mutagenicity, carcinogenicity, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with Me-MeIP, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Me-MeIP is characterized by a fused imidazo and pyridine ring system with a methyl group at the 6-position and a carboxylate functional group. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of approximately 178.20 g/mol. The structural features of Me-MeIP enhance its reactivity and interaction with biological targets.

The biological activity of Me-MeIP is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may bind to enzymes or receptors, modulating their activity. While specific mechanisms for Me-MeIP remain under investigation, related compounds in the imidazopyridine class have been shown to exhibit significant interactions with nucleic acids and proteins, potentially leading to mutagenic effects .

1. Mutagenicity and Carcinogenicity

Studies have demonstrated that compounds similar to Me-MeIP can induce DNA damage, which is a critical factor in cancer development. The presence of nitrogen atoms in the structure enhances its ability to interact with nucleic acids, influencing biological pathways associated with mutagenesis .

2. Antimicrobial Activity

Recent research has explored the antimicrobial properties of Me-MeIP and its analogs. For instance, imidazopyridine derivatives have shown promise against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). In high-throughput screening studies, certain analogs exhibited minimum inhibitory concentrations (MIC) as low as 0.03 μM against Mtb H37Rv strain .

3. Inhibition of Enzymatic Activity

Me-MeIP's structural characteristics suggest potential inhibition of various enzymes involved in disease pathways. For example, some imidazopyridine derivatives have been identified as inhibitors of GSK-3β, an enzyme implicated in several diseases including cancer .

Comparative Analysis with Related Compounds

To understand the uniqueness of Me-MeIP, it is essential to compare it with other related compounds within the imidazopyridine family:

Compound Name Structure Characteristics Unique Features
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylateContains chlorine substituentIncreased lipophilicity due to chlorine presence
Methyl imidazo[1,2-a]pyridine-6-carboxylateLacks methyl substitution at the 6-positionDifferent mutagenic profile
6-Methylimidazo[1,2-a]pyridine-3-carboxylic acidContains a carboxylic acid instead of esterMore polar; different solubility characteristics

Me-MeIP stands out due to its unique combination of methyl substitution and ester functionality, which influences both its chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have focused on the biological implications of Me-MeIP and its derivatives:

  • Study on Antimicrobial Activity : A study conducted by Abrahams et al. identified potent inhibitors from the imidazo[1,2-a]pyridine class against Mtb through high-throughput screening methods. The findings indicated that certain analogs could significantly reduce bacterial growth at low concentrations .
  • Mutagenicity Assessment : Research has indicated that similar compounds can induce mutations in bacterial models, raising concerns about their carcinogenic potential. The mechanism involves DNA damage through reactive intermediates formed during metabolic processing.

Q & A

Q. What are the optimal synthesis and purification methods for Methyl 6-Methylimidazo[1,5-a]pyridine-3-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of precursor pyridine derivatives with imidazole intermediates. Key steps include:
  • Reaction Conditions : Temperature control (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and reaction time optimization to maximize yield .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
  • Characterization : Nuclear magnetic resonance (NMR) for hydrogen/carbon profiling and mass spectrometry (MS) for molecular weight confirmation .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : 1H and 13C NMR to identify substituent positions and confirm fused imidazole-pyridine rings .
  • High-Resolution MS : Validate molecular formula and detect isotopic patterns .
  • X-ray Crystallography (if applicable): Resolve 3D conformation and bond angles for absolute structural assignment (not explicitly cited but inferred from analogous compounds).

Q. What preliminary biological activities have been observed for this compound?

  • Methodological Answer : Preliminary studies on structurally similar imidazo[1,5-a]pyridine derivatives suggest:
  • Enzyme Inhibition : Potential interaction with kinases or cytochrome P450 enzymes via competitive binding assays .
  • Receptor Modulation : Screening via radioligand displacement assays (e.g., GABA or serotonin receptors) .
  • Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) and apoptosis induction in cancer cell lines .

Advanced Research Questions

Q. How can mechanistic studies elucidate the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock) to model interactions with target proteins (e.g., enzymes or receptors) .
  • Kinetic Studies : Measure inhibition constants (Ki) via Lineweaver-Burk plots for enzyme targets .
  • Metabolic Profiling : LC-MS/MS to identify metabolites and assess stability in liver microsomes .

Q. How does structural modification (e.g., methyl vs. ethyl esters) influence bioactivity in imidazo[1,5-a]pyridine derivatives?

  • Methodological Answer : Comparative analysis using analogues (e.g., ethyl 6-methyl derivatives) reveals:
Substituent Impact on Bioactivity Evidence
Methyl esterEnhanced solubility; altered pharmacokinetics
Ethyl esterIncreased lipophilicity; prolonged half-life
  • Method : Synthesize derivatives with controlled substituents and compare IC50 values in target assays .

Q. How should researchers address contradictions in pharmacological data across studies?

  • Methodological Answer :
  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH, temperature) .
  • Cross-Validation : Use orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Computational Modeling : Identify confounding factors (e.g., solvent effects on compound aggregation) .

Q. What advanced analytical methods optimize purity assessment for this compound?

  • Methodological Answer :
  • HPLC-DAD/MS : Gradient elution (C18 column, acetonitrile/water) to separate impurities and quantify purity .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic forms and melting point consistency .
  • Elemental Analysis : Confirm C/H/N ratios to validate synthetic accuracy .

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